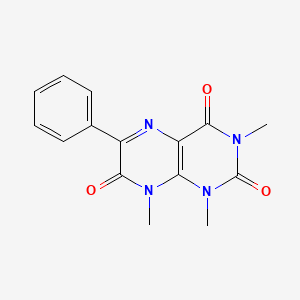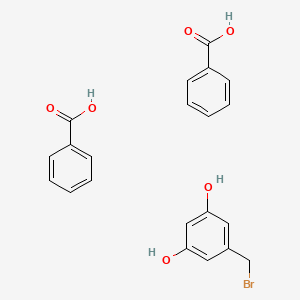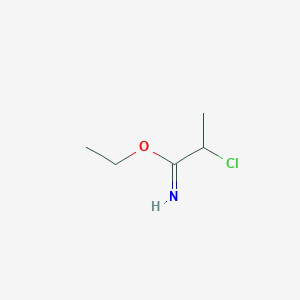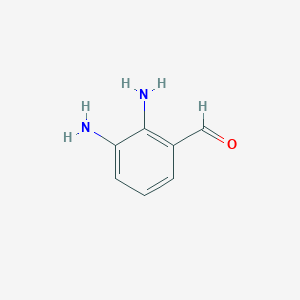![molecular formula C13H18N2O2 B14321688 Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate CAS No. 112055-09-1](/img/structure/B14321688.png)
Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals. This compound features a benzyl group, an allylamine moiety, and a carbamate functional group, making it a versatile intermediate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-[(prop-2-en-1-yl)amino]ethanol in the presence of a base such as triethylamine. The reaction typically proceeds at room temperature and yields the desired carbamate product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate undergoes various chemical reactions, including:
Oxidation: The allylamine moiety can be oxidized to form corresponding oxides.
Reduction: The carbamate group can be reduced to yield primary amines.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) can be employed for substitution reactions.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Production of primary amines.
Substitution: Generation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and protein modifications.
Medicine: Investigated for its potential as a prodrug for delivering active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals and polymer additives.
Mecanismo De Acción
The mechanism of action of Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its role as an enzyme inhibitor in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Benzyl carbamate: Lacks the allylamine moiety but shares the benzyl and carbamate groups.
N-benzylprop-2-yn-1-amine: Contains a similar benzyl group but differs in the presence of a prop-2-yn-1-yl group instead of the allylamine moiety.
Uniqueness
Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate is unique due to its combination of benzyl, allylamine, and carbamate functionalities. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
112055-09-1 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
benzyl N-[2-(prop-2-enylamino)ethyl]carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-2-8-14-9-10-15-13(16)17-11-12-6-4-3-5-7-12/h2-7,14H,1,8-11H2,(H,15,16) |
Clave InChI |
UFIGGTFNAVQNLW-UHFFFAOYSA-N |
SMILES canónico |
C=CCNCCNC(=O)OCC1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Hexyloxy)pyridin-2-yl]methanesulfinyl}-1H-benzimidazole](/img/structure/B14321614.png)


![5,12-Dimethoxynaphtho[2,3-A]azulene-11-carbaldehyde](/img/structure/B14321629.png)
![N-[2-[formyl(3-triethoxysilylpropyl)amino]ethyl]formamide](/img/structure/B14321630.png)


![2,4,6-Tris[4-(2-phenylpropan-2-yl)phenoxy]-1,3,5-triazine](/img/structure/B14321650.png)

![Propane, 1-[(1,1-dimethylethyl)thio]-3-iodo-](/img/structure/B14321668.png)




